((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride
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Overview
Description
((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical properties. It is commonly used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperazine ring, which is a common scaffold in medicinal chemistry.
Methylation: The piperazine ring is methylated at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate the activity of target proteins by acting as an agonist or antagonist, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones: Similar in stereochemistry and used in drug development.
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Another chiral compound used as a ligand in catalytic reactions.
Uniqueness
((2S,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride is unique due to its specific stereochemistry and the presence of both a piperazine ring and a hydroxymethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H16Cl2N2O |
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Molecular Weight |
203.11 g/mol |
IUPAC Name |
[(2S,5R)-5-methylpiperazin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m1../s1 |
InChI Key |
KWUUEQADUUJHKU-PVNUIUKASA-N |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CN1)CO.Cl.Cl |
Canonical SMILES |
CC1CNC(CN1)CO.Cl.Cl |
Origin of Product |
United States |
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